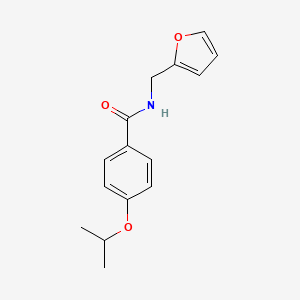

N-(furan-2-ylmethyl)-4-propan-2-yloxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

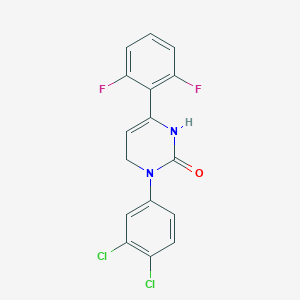

“N-(furan-2-ylmethyl)-4-propan-2-yloxybenzamide” is a complex organic compound. It likely contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also seems to have an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with furfurylamine, a compound derived from furfural .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like single crystal X-ray diffraction, NMR, FT-IR, and UV-Vis spectroscopic techniques . These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and depend on many factors, including the reaction conditions and the presence of catalysts . For example, furan derivatives can undergo various reactions, including hydrogenation, oxidation, and polymerization .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques . These properties can include solubility, melting point, boiling point, and spectral properties .Scientific Research Applications

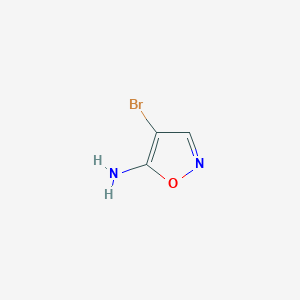

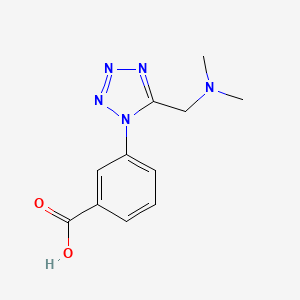

Synthesis of Tetrazole Derivatives

The compound is used in the synthesis of tetrazole derivatives. Twelve novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine were synthesized . This process involved isolating single crystals of the obtained compound and conducting X-ray diffraction experiments .

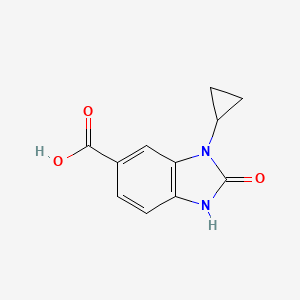

Antimicrobial Studies

The synthesized tetrazole derivatives were screened for their antibacterial and antimycobacterial activities using standard and clinical strains . The most promising results were shown by compound 6, which inhibited the growth of four hospital S. epidermidis rods when applied at the amount of 4 µg/mL .

Cytotoxicity Evaluation

The cytotoxic activity of the synthesized tetrazole derivatives was evaluated against a panel of human cancer cell lines, in contrast to normal (HaCaT) cell lines, by using the MTT method . All examined derivatives were found to be noncytotoxic against normal cell lines .

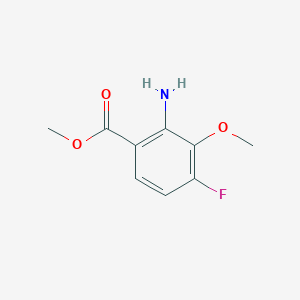

Synthesis of Furfural Derivatives

The compound is used in the synthesis of furfural derivatives under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .

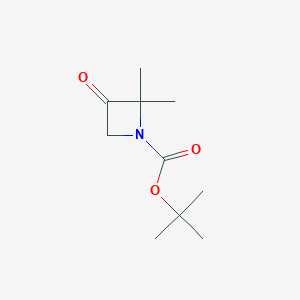

Production of Diamides and Diester Bonds

The compound is used in the production of diamides and diester bonds . Products with diamides and diester bonds were synthesized with moderate yields in the presence of DMT/NMM/TsO – or EDC, using 2,5-furandicarboxylic acid and 3,4-bis (hydroxymethyl)furan as substrates .

Amination of Bio-Based Furanic Oxygenates

The compound is used in the amination of bio-based furanic oxygenates to useful amines, including furfurylamine, aminoalcohols, diamines, N-heterocyclic amines and so on, in the presence of molecular H2 as a green reductant .

Mechanism of Action

Target of Action

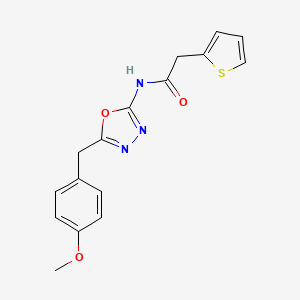

Similar compounds, such as n-(furan-2-ylmethyl)-1h-indole-3-carboxamide derivatives, have been shown to target theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is involved in cell growth and differentiation .

Mode of Action

Furan derivatives have been reported to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Biochemical Pathways

Compounds targeting egfr typically affect pathways related to cell growth and differentiation .

Pharmacokinetics

It’s worth noting that a propargylamine compound with pro-cognitive properties, n-(furan-2-ylmethyl)-n-methylprop-2-yn-1-amine (fmpa), was found to be stable when incubated with human microsomes but was rapidly metabolized by rat microsomal cyps . This suggests that the metabolism of N-(furan-2-ylmethyl)-4-isopropoxybenzamide could potentially vary between species.

Result of Action

Similar compounds have been shown to exhibit potent anticancer activities against certain cancer cell lines .

Action Environment

It’s worth noting that the synthesis of similar furan derivatives has been successfully carried out under microwave-assisted conditions , suggesting that the synthesis environment can play a role in the production of these compounds.

Safety and Hazards

Future Directions

Research on furan derivatives and similar compounds is ongoing, with many potential applications in fields like medicinal chemistry, materials science, and biofuels . Future research will likely focus on improving the synthesis methods, understanding the mechanisms of action, and exploring new applications .

properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-11(2)19-13-7-5-12(6-8-13)15(17)16-10-14-4-3-9-18-14/h3-9,11H,10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSGNEDETWXMSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2833029.png)

![N-(1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2833044.png)